molecular formula C16H16N2O4 B8628556 2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid CAS No. 140934-46-9

2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid

Cat. No.: B8628556
CAS No.: 140934-46-9
M. Wt: 300.31 g/mol
InChI Key: KFSLWYUFYFKGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

140934-46-9

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[[2-(4-methoxyanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H16N2O4/c1-22-12-8-6-11(7-9-12)17-10-15(19)18-14-5-3-2-4-13(14)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

KFSLWYUFYFKGRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(N-bromoacetylamino)benzoic acid from Example 79 (8.00 g, 31.0 mmol) , para-methoxyaniline (9.55 g, 77.5 mmol) and DMF (80 mL) was heated to 80° C. for 8 h. The mixture was cooled, poured over H2O (1 L) and 5% KOH (300 mL) and washed with CH2Cl2 (3×300 mL). The aqueous layer was acidified to pH 2 with 2N HCl, cooled below room temperature, and filtered. The filter cake was rinsed with cold water (100 mL) and dried under high vacuum at 45° C. to yield 7.62 g (85%) of the title compound as a white solid; 1H NMR (DMSO-d6) δ 13.5 (broad s, 1H), 12.04 (s, 1H), 8.73 (dd, J=8.4, J=1.0, 1H), 7.93 (dd, J=7.8, J=1.8, 1H), 7.59 (td, J=8.0, J=1.8, 1H), 7.13 (td, J=7.6, J=1.2, 1H), 6.73 (dt, J=8.8, J=2.2, 2H), 6.54 (dt, J=9.2, J=2.4, 2H), 6.2 (broad s, 1H), 3.77 (s, 2H), 3.62 (s, 3H); 13C NMR (DMSO-d6) δ 171.18, 168.95, 151.53, 142.2, 140.58, 134.12, 131.12, 122.62, 119.42, 116.03, 114.57, 113.42, 55.20, 49.76; MS (EI, m/z) 300 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
85%

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